L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is the sodium salt form of L-aspartic acid, a non-essential amino acid. It appears as a white to almost white crystalline powder or colorless crystals and is highly soluble in water . This compound plays a significant role in various biological processes and is utilized in multiple industrial applications due to its unique properties.
The general reaction for the formation of a peptide bond between L-aspartic acid and another amino acid can be represented as follows:
where and represent the side chains of the amino acids involved.
L-Aspartic acid plays a crucial role in several biological functions:
Moreover, studies suggest that L-aspartic acid may have potential benefits in enhancing athletic performance by reducing fatigue during exercise.
L-Aspartic acid, sodium salt can be synthesized through various methods:
L-Aspartic acid, sodium salt has diverse applications across various fields:
Research on interaction studies involving L-aspartic acid, sodium salt indicates its potential synergistic effects when combined with other compounds. For instance:
L-Aspartic acid, sodium salt shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Formula | Unique Features |
|---|---|---|
| L-Aspartic Acid | C4H7NO4 | Non-salt form; directly involved in protein synthesis. |
| Sodium Glutamate | C5H8NNaO4 | Another amino acid salt; primarily acts as a flavor enhancer. |
| Sodium Citrate | C6H5Na3O7 | Used as an anticoagulant; has different metabolic pathways. |
| Sodium Glycinate | C2H4NNaO2 | Simpler structure; primarily used for buffering solutions. |
L-Aspartic acid, sodium salt is unique due to its dual role as both an amino acid and a mineral supplement. Its ability to act within metabolic pathways while also enhancing nutrient absorption sets it apart from other similar compounds. Additionally, its specific applications in pharmaceuticals and food industries highlight its versatility compared to other amino acids and their salts.
The chemical synthesis of L-aspartic acid, sodium salt, primarily involves neutralization reactions and solid-phase methodologies. A common approach is the direct neutralization of L-aspartic acid with sodium hydroxide in aqueous media. This reaction proceeds as follows:
$$ \text{C}4\text{H}7\text{NO}4 + \text{NaOH} \rightarrow \text{C}4\text{H}6\text{NNaO}4 + \text{H}_2\text{O} $$
The process typically achieves yields exceeding 90% under optimized pH conditions (6.8–7.2) and temperatures of 25–40°C.
An alternative method employs solid-phase synthesis, where L-aspartic acid is mixed with solid alkaline reactants (e.g., sodium hydroxide or sodium carbonate) and ground in a reactor. This approach avoids solvent use and reduces waste generation. For example, reacting 1.33 kg of L-aspartic acid with 0.4 kg of sodium hydroxide in a ball mill at 20–60°C for 135 minutes yields 1.65 kg of L-aspartic acid sodium salt monohydrate.
| Method | Reactants | Yield (%) | Temperature Range | Key Advantages |
|---|---|---|---|---|
| Aqueous Neutralization | L-Aspartic Acid, NaOH | 90–95 | 25–40°C | High purity, scalability |
| Solid-Phase Grinding | L-Aspartic Acid, Solid NaOH | 85–90 | 20–60°C | Solvent-free, low waste |
Biotechnological approaches utilize microbial fermentation to produce L-aspartic acid, which is subsequently converted to its sodium salt. Escherichia coli and Bacillus subtilis strains engineered with aspartase (L-aspartate ammonia-lyase) are commonly employed. These strains convert fumaric acid and ammonia into L-aspartic acid via the reaction:
$$ \text{C}4\text{H}4\text{O}4 + \text{NH}3 \rightarrow \text{C}4\text{H}7\text{NO}_4 $$
In one study, Pseudomonas fluorescens achieved an 85% yield of L-aspartic acid using 10% (w/v) fumarate substrate under aerobic conditions at 37°C. Post-fermentation, the acid is neutralized with sodium hydroxide to form the sodium salt.
Recent advances include metabolic engineering of Corynebacterium glutamicum to overexpress aspartokinase, boosting aspartate production by 40% compared to wild-type strains.
Enzymatic biosynthesis relies on two key enzymes: maleate isomerase (MaiA) and aspartase (AspA). MaiA catalyzes the isomerization of maleate to fumarate, while AspA converts fumarate and ammonia into L-aspartic acid. A dual-enzyme system using E. coli co-expressing MaiA and AspA achieved a 99.5% conversion rate of maleic anhydride to L-aspartic acid at 8 hours.
Thermostable variants of MaiA, such as those from Nocardia farcinica, enhance reaction efficiency by operating at 60–80°C, reducing enzyme denaturation.
Industrial production integrates catalysis-extraction circulation systems to maximize efficiency. A patented method involves:
This process recycles unreacted maleate, reducing raw material costs by 60% and wastewater output by 70%. Continuous flow reactors further enhance productivity, achieving throughputs of 500–700 kg·m⁻³·h⁻¹.
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield (%) | 85–90 | 92–95 |
| Reactor Volume (m³) | 10–50 | 5–20 |
| Energy Consumption | High | Moderate |
L-Aspartic acid functions as a foundational metabolite in amino acid biosynthesis. As a proteinogenic amino acid encoded by codons GAU and GAC, it directly incorporates into polypeptide chains during translation [1]. Beyond structural roles, its carboxylate side chain participates in transamination reactions, enabling nitrogen transfer to α-keto acids. For instance, aspartate transaminase catalyzes the reversible conversion of L-aspartic acid and α-ketoglutarate to oxaloacetate and glutamate, a reaction central to synthesizing non-essential amino acids like asparagine, methionine, and threonine [4].
The sodium salt form of L-aspartic acid, by stabilizing the anionic carboxylate group, facilitates enzymatic activity in aqueous environments. This property is critical in cytoplasmic and mitochondrial compartments, where aspartate serves as a nitrogen donor in purine and pyrimidine biosynthesis [3]. Furthermore, aspartate’s conversion to asparagine via asparagine synthetase links it to nucleotide metabolism and protein glycosylation [8].
The malate-aspartate shuttle is a redox-sensitive system that transfers reducing equivalents (NADH) from the cytosol to mitochondrial matrices for oxidative phosphorylation. This shuttle relies on L-aspartic acid and its sodium salt to maintain stoichiometric balance across mitochondrial membranes [5]. Key steps include:
This shuttle’s efficiency depends on aspartate’s ability to traverse membranes as a neutral zwitterion, a property enhanced by its sodium salt form. Unlike malate, aspartate avoids decarboxylation losses, making it preferable in tissues with high metabolic demand, such as cardiac and skeletal muscle [7].
L-Aspartic acid, sodium salt, is a precursor for biologically active molecules beyond proteins. In the central nervous system, it undergoes decarboxylation to form β-alanine, a component of coenzyme A and carnosine [1]. Additionally, aspartate serves as a direct agonist of NMDA receptors, modulating synaptic plasticity and excitatory neurotransmission [8].
Non-proteinogenic derivatives include:
Aspartate’s sodium salt form ensures solubility in synaptic vesicles, enabling calcium-dependent exocytosis and neurotransmitter release [8].
L-Aspartic acid, sodium salt, bridges carbon and nitrogen metabolism through two key pathways:
Urea Cycle:
Aspartate contributes one nitrogen atom to urea synthesis. In mitochondrial matrices, carbamoyl phosphate and ornithine form citrulline, which combines with aspartate in the cytosol to yield argininosuccinate. This reaction, catalyzed by argininosuccinate synthetase, links aspartate to ammonia detoxification [6].
Gluconeogenesis:
During fasting, aspartate shuttles mitochondrial oxaloacetate to the cytosol. Cytosolic aspartate transaminase regenerates oxaloacetate, which phosphoenolpyruvate carboxykinase (PEPCK) converts to phosphoenolpyruvate—a gluconeogenic intermediate. This pathway is favored over malate transport under amino acid catabolism, as it conserves nitrogen and synergizes with urea synthesis [7].
| Pathway | Aspartate Role | Key Enzyme |
|---|---|---|
| Urea Cycle | Nitrogen donor for argininosuccinate | Argininosuccinate synthetase |
| Gluconeogenesis | Oxaloacetate transport from mitochondria | Aspartate transaminase |
L-Aspartic acid sodium salt functions as a powerful biostimulant through multiple physiological and biochemical mechanisms that enhance plant growth and development. The compound acts as a fundamental building block in amino acid biosynthesis while simultaneously serving as a precursor for essential metabolic pathways [1] [2].
The biostimulant properties of L-aspartic acid sodium salt are primarily attributed to its role in nitrogen assimilation and amino acid metabolism. As a key component of the aspartate amino acid family, this compound facilitates the synthesis of other essential amino acids including lysine, threonine, isoleucine, and methionine [2]. Research has demonstrated that exogenous application of L-aspartic acid sodium salt significantly enhances plant growth parameters through improved protein synthesis and metabolic energy conservation [3].
Mechanisms of Growth Enhancement
The growth-promoting effects of L-aspartic acid sodium salt operate through several interconnected pathways. The compound directly supplies nitrogen in an easily assimilable form, reducing the energy expenditure required for plants to synthesize amino acids from inorganic nitrogen sources [4]. This energy conservation allows plants to allocate more resources toward growth and development processes.
Furthermore, L-aspartic acid sodium salt stimulates the production of plant hormones including auxins, cytokinins, and gibberellins [3]. These phytohormones play crucial roles in cell division, elongation, and differentiation processes. Research conducted on wheat plants showed that foliar application of 0.8 millimolar L-aspartic acid sodium salt resulted in enhanced shoot biomass, with projected increases of 956 milligrams per plant [1].
Nutrient Uptake and Assimilation
L-Aspartic acid sodium salt enhances nutrient uptake efficiency by improving root architecture and increasing the activity of nutrient transporters. Studies have shown that plants treated with L-aspartic acid sodium salt demonstrate improved absorption of nitrogen, phosphorus, and potassium [5]. The compound also facilitates the uptake of micronutrients by forming chelation complexes that prevent nutrient precipitation and enhance bioavailability.
The role of L-aspartic acid sodium salt in nitrogen use efficiency is particularly noteworthy. Research on potato plants revealed that higher L-aspartic acid and asparagine contents were positively correlated with nitrogen use efficiency traits under low nitrogen supply conditions [2]. This enhanced efficiency translates to improved crop productivity while reducing the environmental impact of nitrogen fertilizer applications.
Application Methods and Dosage Optimization
The effectiveness of L-aspartic acid sodium salt as a biostimulant depends significantly on application methods and dosage rates. Foliar application has proven most effective, with optimal concentrations ranging from 0.4 to 0.8 millimolar for most crop species [1]. The timing of application is critical, with treatments during active growth phases showing the greatest benefits.
Research on tomato seedlings demonstrated that weekly applications of amino acid mixtures containing L-aspartic acid sodium salt at 0.25 liters per hectare resulted in enhanced stem thickness, increased leaf area index, and improved root development [3]. The frequency of application also influences effectiveness, with multiple smaller applications generally providing better results than single large applications.
L-Aspartic acid sodium salt plays a crucial role in enhancing plant water retention capabilities and stress resistance mechanisms. The compound functions as a compatible solute and osmolyte, helping plants maintain cellular integrity and physiological functions under various stress conditions [1] [6].
Osmotic Adjustment and Compatible Solute Function
Under stress conditions, L-aspartic acid sodium salt accumulates in plant tissues as part of the osmotic adjustment mechanism. Research on wheat plants subjected to salt stress revealed that exogenous application of L-aspartic acid sodium salt significantly increased the accumulation of compatible solutes including amino acids, proline, and total soluble sugars [1]. Specifically, amino acid content increased by 20.2 percent, proline content by 22.3 percent, and total soluble sugar content by 20.2 percent compared to control plants.
The osmotic adjustment facilitated by L-aspartic acid sodium salt helps plants maintain cell turgor pressure and membrane stability under water deficit conditions. This mechanism is particularly important for crops grown in arid and semi-arid regions where water availability is limited [6]. The compound's ability to enhance water retention at the cellular level translates to improved drought tolerance and reduced irrigation requirements.
Antioxidant System Enhancement
L-Aspartic acid sodium salt significantly enhances the plant antioxidant defense system, providing protection against oxidative stress caused by various environmental factors. Treatment with L-aspartic acid sodium salt results in increased activity of antioxidant enzymes including superoxide dismutase, peroxidase, catalase, and ascorbate peroxidase [1].
The enhanced antioxidant capacity is accompanied by increased levels of non-enzymatic antioxidants such as ascorbate, glutathione, total phenolic compounds, and flavonoids [1]. These compounds work synergistically to scavenge reactive oxygen species and prevent oxidative damage to cellular components. Research has shown that L-aspartic acid sodium salt application can reduce hydrogen peroxide levels by 19.5 percent, lipid peroxidation by 24.4 percent, and aldehyde accumulation by 43.8 percent [1].
Membrane Stability and Ion Homeostasis
The compound contributes to membrane stability by maintaining proper ion homeostasis within plant cells. L-aspartic acid sodium salt helps regulate sodium and potassium transport, preventing excessive sodium accumulation while maintaining adequate potassium levels [7]. This regulation is essential for maintaining membrane potential and enzyme function under saline conditions.
Research on celery plants demonstrated that combined application of silicon and L-aspartic acid sodium salt improved ion balance and nutritional status under salt stress conditions [7]. The treatment resulted in enhanced photosynthetic capacity and reduced salt toxicity symptoms, indicating improved membrane stability and cellular function.
Stress Protein Synthesis and Gene Expression
L-aspartic acid sodium salt influences the expression of stress-related genes and the synthesis of stress proteins. The compound upregulates genes involved in stress response pathways, including those encoding heat shock proteins, dehydrins, and late embryogenesis abundant proteins [6]. These proteins play crucial roles in protecting cellular structures and maintaining metabolic functions under stress conditions.
The enhanced stress protein synthesis facilitated by L-aspartic acid sodium salt provides plants with improved resilience to multiple stress factors including drought, salinity, temperature extremes, and heavy metal toxicity [4]. This broad-spectrum stress tolerance makes L-aspartic acid sodium salt particularly valuable for crop production in challenging environmental conditions.
L-Aspartic acid sodium salt demonstrates significant potential in brine treatment and salt recovery applications through its unique chemical properties and environmental compatibility. The compound serves multiple functions in water treatment processes, including crystallization modification, scale inhibition, and membrane enhancement [8] [9].
Crystallization Modification and Scale Inhibition
L-Aspartic acid sodium salt acts as an effective crystallization modifier in brine treatment processes. The compound exhibits strong adsorption energy on specific crystal faces, particularly the (110) crystal face of calcium carbonate, which facilitates the preferential growth of more valuable vaterite polymorphs during softening processes [8]. This selective crystallization control is crucial for preventing scale formation in water treatment equipment.
Research on municipal solid waste incineration fly ash washing leachate demonstrated that L-aspartic acid sodium salt could achieve a high salt recovery rate of 0.14 kilograms per square meter per hour within 40 hours under one sun solar intensity [8]. The compound's ability to modulate salt crystal structure and prevent scaling enables stable operation of evaporation and crystallization systems.
The scale inhibition properties of polyaspartic acid sodium salt, a polymeric derivative of L-aspartic acid, show exceptional performance with 100 percent scale inhibition efficiency for calcium carbonate formation [9]. This high efficiency makes it particularly valuable for industrial water treatment applications where calcium carbonate scaling is a major concern.
Membrane Performance Enhancement
L-Aspartic acid sodium salt enhances membrane-based separation processes through multiple mechanisms. The compound improves membrane selectivity and permeability while reducing fouling tendency [10] [11]. Research on thin-film nanocomposite membranes incorporating L-aspartic acid functional groups showed enhanced desalination performance and anti-fouling properties.
The incorporation of L-aspartic acid derivatives into membrane structures increases hydrophilicity and creates additional active sites for ion separation [10]. This modification results in improved water flux rates and higher salt rejection efficiency, particularly important for seawater desalination applications.
Forward Osmosis Applications
Polyaspartic acid sodium salt has been evaluated as a novel draw solute for forward osmosis processes [12] [13]. The compound's high water solubility and ability to generate significant osmotic pressure make it suitable for water recovery from various brine streams. The biodegradable nature of polyaspartic acid sodium salt addresses environmental concerns associated with traditional draw solutes.
Research on forward osmosis systems utilizing polyaspartic acid sodium salt as a draw solute demonstrated reduced energy consumption compared to conventional reverse osmosis processes [13]. The compound's ability to be easily recovered and reused further enhances the economic viability of forward osmosis systems for brine treatment applications.
Environmental Benefits and Sustainability
The biodegradable nature of L-aspartic acid sodium salt makes it an environmentally preferred choice for brine treatment applications. Unlike traditional chemical additives that may persist in the environment, L-aspartic acid sodium salt breaks down naturally without causing secondary pollution [9]. This characteristic is particularly important for zero liquid discharge systems where environmental impact minimization is a priority.
The compound's non-toxic nature and compatibility with biological systems make it suitable for applications where treated water may be reused for agricultural or industrial purposes [14]. The absence of phosphorus and nitrogen in the molecular structure prevents eutrophication concerns that may arise with other treatment chemicals.
L-Aspartic acid sodium salt enables innovative moisture-enabled electricity generation systems through its unique hygroscopic properties and ionic conductivity characteristics. These systems represent a promising approach for sustainable energy harvesting from ambient moisture [8] [15].
Hygroscopic Properties and Moisture Capture
The hygroscopic properties of L-aspartic acid sodium salt are fundamental to its application in moisture-enabled electricity generation systems. The compound exhibits a critical relative humidity of approximately 40 percent, significantly lower than conventional salts such as sodium chloride which have critical relative humidity values exceeding 75 percent [8]. This lower threshold enables electricity generation under moderate humidity conditions.
Research has demonstrated that L-aspartic acid sodium salt can significantly enhance the moisture absorption capacity of composite materials used in electricity generation systems [15]. The compound's ability to capture and retain moisture from ambient air provides the necessary ionic conductivity for electrical current generation.
Ionic Conductivity and Charge Transport
L-Aspartic acid sodium salt facilitates charge transport in moisture-enabled electricity generation systems through its dissociation in absorbed water molecules. The compound provides both sodium cations and aspartate anions, creating the ionic environment necessary for electrical conductivity [8]. The asymmetric moisture absorption and ion distribution within the generation system creates electrical potential differences that drive current flow.
Density functional theory calculations indicate that L-aspartic acid sodium salt complexes have lower water adsorption energies compared to pure sodium chloride, resulting in more efficient moisture-enabled electricity generation [8]. This enhanced efficiency translates to improved electrical output and longer operational duration.
Electrical Performance and Output Characteristics
Moisture-enabled electricity generation systems incorporating L-aspartic acid sodium salt demonstrate impressive electrical performance characteristics. Research on mixed salt systems containing L-aspartic acid sodium salt achieved open circuit voltages of approximately 0.51 volts and short circuit currents of 10.6 microamperes, with stable operation for over 800 minutes [8] [15].
Advanced hydrogel-based systems incorporating amino acids including L-aspartic acid sodium salt have achieved even higher performance levels, with open circuit voltages reaching 1.25 volts and current densities of 300 microamperes per square centimeter [16]. These systems demonstrate power densities of up to 0.11 milliwatts per square centimeter, suitable for powering small electronic devices.
System Integration and Applications
The integration of L-aspartic acid sodium salt into moisture-enabled electricity generation systems enables various practical applications. The compound's ability to maintain electrical output under varying humidity conditions makes it suitable for environmental monitoring devices, wireless sensors, and Internet of Things applications [17] [18].
Research has demonstrated continuous operation of moisture-enabled electricity generation systems for over 600 hours, representing a significant advancement in operational duration compared to conventional systems [17]. This extended operational capability, combined with the environmental sustainability of L-aspartic acid sodium salt, makes these systems attractive for remote monitoring and autonomous sensing applications.
The scalability of moisture-enabled electricity generation systems incorporating L-aspartic acid sodium salt has been demonstrated through parallel integration of multiple generation units. Arrays of these systems can generate milliamp-scale currents sufficient to power larger electronic devices, expanding the potential applications to include consumer electronics and communication systems [19].
Future Development and Optimization
Ongoing research focuses on optimizing the performance of moisture-enabled electricity generation systems through improved material design and system architecture. The development of composite materials combining L-aspartic acid sodium salt with other hygroscopic compounds and conductive materials shows promise for enhanced electrical output and operational stability [20] [21].